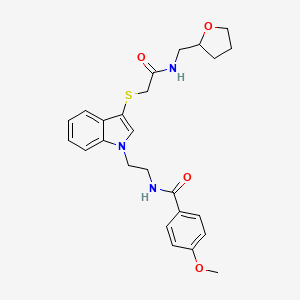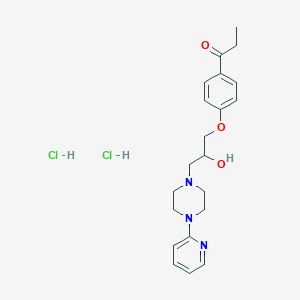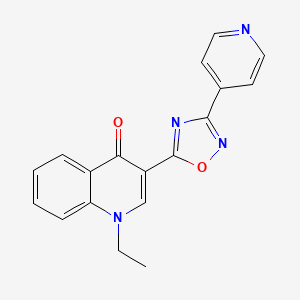![molecular formula C9H9BrN2O B2758225 {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol CAS No. 217435-70-6](/img/structure/B2758225.png)
{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound with the molecular formula C9H9BrN2O. It is a derivative of imidazo[1,2-a]pyridine, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol typically involves the bromination of 8-methylimidazo[1,2-a]pyridine followed by a hydroxymethylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The hydroxymethylation can be achieved using formaldehyde and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
化学反応の分析
Types of Reactions
Oxidation: {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol has several applications in scientific research:
作用機序
The mechanism of action of {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and hydroxymethyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .
類似化合物との比較
Similar Compounds
6-Bromo-8-methylimidazo[1,2-a]pyridine: Lacks the hydroxymethyl group, which may affect its biological activity and reactivity.
8-Methylimidazo[1,2-a]pyridine: Lacks both the bromine and hydroxymethyl groups, making it less reactive and potentially less biologically active.
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: Contains an additional methyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of both bromine and hydroxymethyl groups in {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol makes it a unique compound with distinct reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
特性
IUPAC Name |
(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-6-2-7(10)4-12-8(5-13)3-11-9(6)12/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHVGHRVDFCSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2758142.png)


![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol](/img/structure/B2758147.png)

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-5-yl)acetamide](/img/structure/B2758150.png)

![6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2758153.png)

![3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2758156.png)




